molecular formula C10H17NO B7784305 1-Cyclopropyl-2,3-dimethylpiperidin-4-one

1-Cyclopropyl-2,3-dimethylpiperidin-4-one

Cat. No.: B7784305
M. Wt: 167.25 g/mol
InChI Key: SECVTNICLPFQPY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,3-dimethylpiperidin-4-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is a piperidinone derivative, characterized by the presence of a cyclopropyl group and two methyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,3-dimethylbutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted piperidinone derivatives

Scientific Research Applications

1-Cyclopropyl-2,3-dimethylpiperidin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2,3-dimethylpiperidine: Lacks the ketone group, resulting in different chemical reactivity and properties.

    2,3-Dimethylpiperidin-4-one: Lacks the cyclopropyl group, leading to variations in biological activity and applications.

    1-Cyclopropylpiperidin-4-one: Lacks the two methyl groups, affecting its chemical and physical properties.

Uniqueness

1-Cyclopropyl-2,3-dimethylpiperidin-4-one is unique due to the presence of both cyclopropyl and methyl groups on the piperidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-2,3-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7-8(2)11(9-3-4-9)6-5-10(7)12/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVTNICLPFQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C2CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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